(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane
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Overview
Description
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8BrClS It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chloro-3-methylphenol.
Methylation: The phenol group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Sulfur Introduction: The methylated product is then treated with a sulfur source, such as dimethyl disulfide (CH3SSCH3), under appropriate conditions to introduce the methylsulfane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles such as sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-chloro-3-methylphenyl)(methyl)ether
- (2-Bromo-6-chloro-3-methylphenyl)(methyl)amine
- (2-Bromo-6-chloro-3-methylphenyl)(methyl)ketone
Uniqueness
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.
Properties
IUPAC Name |
3-bromo-1-chloro-4-methyl-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPGVHHYNILKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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